![molecular formula C10H12N2O B1377168 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one CAS No. 1427379-64-3](/img/structure/B1377168.png)
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Overview
Description
Synthesis Analysis
There are several methods to synthesize similar compounds. For instance, a class of TRPV1 antagonists was constructed on 2,3,4,9-tetrahydro-1H-pyrido . Another method involves the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the structure of 2,3,4,9-tetrahydro-1H-pyrido and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone have been analyzed.Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the structure-activity relationship of 2,3,4,5-tetrahydro-1H-3 has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is a cyclic urea and used as a polar aprotic organic solvent .Scientific Research Applications
Anti-Cancer Agents
Compounds similar to 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one have been studied for their potential as anti-cancer agents. Molecular dynamics experiments suggest that these compounds can bind to cancer-related receptors and may inhibit tumor growth .
Drug Design
The design and synthesis of novel drug candidates often involve derivatives of tetrahydro-benzodiazepinones. These compounds can serve as pharmacophores—the part of a molecule responsible for its biological activity—in the development of new antitumor drugs .
Molecular Characterization
Research includes the synthesis and characterization of molecules with structural similarities to 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one . Such studies help in understanding the chemical properties and potential therapeutic uses .
Synthesis Methods
The synthesis of related compounds often employs methods like the Biginelli reaction followed by Huisgen 1,3-dipolar cycloaddition. These methods could be applicable to the synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one for various applications .
Mechanism of Action
The mechanism of action of similar compounds has been studied. For example, 6g displayed potent antagonism activated by capsaicin and only partially blocked acid activation of TRPV1 . Another compound, 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl ]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061), is a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist .
Safety and Hazards
The safety and hazards of similar compounds have been studied. For example, 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one hydrochloride has hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-3-2-4-8-9(7)10(13)12-6-5-11-8/h2-4,11H,5-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZMYDYIOJQKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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